Compound Z-phb

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

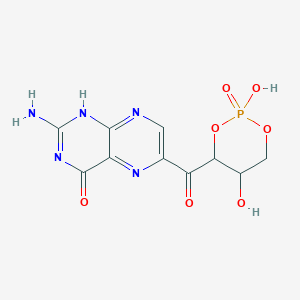

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pteridine ring system fused with a butanetriol phosphate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate typically involves multi-step organic reactions. One common approach is the condensation of a pteridine derivative with a butanetriol phosphate precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific pH levels, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality for various applications.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include nitro derivatives, hydroxylated compounds, and substituted pteridine derivatives.

Aplicaciones Científicas De Investigación

Biomedical Applications

PHB has gained attention in the biomedical field due to its favorable properties for medical devices and drug delivery systems.

Drug Delivery Systems

PHB can be utilized to create nanoparticles and microspheres for targeted drug delivery. For instance:

- Antitumor Applications : PHB nanoparticles have been developed to encapsulate ursolic acid, a compound with antitumor properties. Studies show that these nanoparticles enhance the bioavailability and efficacy of the drug against cancer cells, particularly HeLa cells, demonstrating increased cell death over time .

- Gemcitabine Delivery : Magnetic nanoparticles coated with PHB have been designed to deliver gemcitabine specifically to breast cancer cells. The release of gemcitabine occurs in acidic environments typical of tumor tissues, minimizing toxicity to healthy cells .

Tissue Engineering

PHB is extensively used in tissue engineering due to its excellent mechanical properties and biodegradability:

- Scaffolds for Cartilage Engineering : Blends of PHB with collagen have been developed into fibrous scaffolds, which exhibit high hydrophilicity and suitable mechanical properties for cartilage repair .

- Nerve Regeneration : Electrospun fibers made from PHB and other biopolymers have shown promise in supporting neuronal cell adhesion and differentiation, making them suitable for nerve conduit applications .

Environmental Applications

PHB's biodegradability makes it an ideal candidate for environmentally friendly materials:

- Biodegradable Plastics : PHB can replace traditional plastics in various applications, reducing environmental pollution associated with plastic waste. Its degradation products are non-toxic and can be assimilated by microorganisms in the environment .

- Fertilizers : Research indicates that PHB can be used in the formulation of biodegradable fertilizers that enhance soil quality without harmful residues .

Industrial Applications

In addition to biomedical uses, PHB has several industrial applications:

- Packaging Materials : Due to its mechanical strength and barrier properties, PHB is being explored as a material for sustainable packaging solutions .

- Agricultural Films : PHB films can be used in agriculture to cover crops, providing a biodegradable alternative to conventional plastic films .

Case Study 1: Antitumor Drug Delivery

A study investigated the use of PHB nanoparticles loaded with ursolic acid against HeLa cells. Results indicated that the nanoparticles significantly enhanced drug delivery efficiency and increased the rate of cancer cell apoptosis after 96 hours of treatment.

Case Study 2: Nerve Conduit Development

Research on electrospun PHB fibers showed that varying fiber diameters influenced neuronal cell behavior. Larger diameter fibers supported better adhesion and differentiation of neuronal cells, indicating their potential use in nerve repair applications.

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in biochemical pathways. The presence of amino and oxo groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their function .

Comparación Con Compuestos Similares

Similar Compounds

Folic Acid: Shares a similar pteridine ring structure but differs in its side chain composition.

Methotrexate: A pteridine derivative used as an anti-cancer drug, with structural similarities but different functional groups.

Pterin: A simpler pteridine compound with fewer functional groups.

Uniqueness

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is unique due to its cyclic phosphate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Propiedades

Número CAS |

122856-31-9 |

|---|---|

Fórmula molecular |

C10H10N5O7P |

Peso molecular |

343.19 g/mol |

Nombre IUPAC |

2-amino-6-(2,5-dihydroxy-2-oxo-1,3,2λ5-dioxaphosphinane-4-carbonyl)-3H-pteridin-4-one |

InChI |

InChI=1S/C10H10N5O7P/c11-10-14-8-5(9(18)15-10)13-3(1-12-8)6(17)7-4(16)2-21-23(19,20)22-7/h1,4,7,16H,2H2,(H,19,20)(H3,11,12,14,15,18) |

Clave InChI |

ONCCWDRMOZMNSM-UHFFFAOYSA-N |

SMILES |

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |

SMILES isomérico |

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |

SMILES canónico |

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |

Sinónimos |

1-(2-amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.